3-(5-bromo-1H-indazol-1-yl)propanenitrile
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Overview
Description
3-(5-bromo-1H-indazol-1-yl)propanenitrile is a useful research compound. Its molecular formula is C10H8BrN3 and its molecular weight is 250.099. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Chemical Synthesis : Research on compounds structurally related to 3-(5-bromo-1H-indazol-1-yl)propanenitrile often focuses on synthesizing new derivatives and exploring their chemical properties. For instance, the synthesis of 1,3-dione derivatives and their metal complexes has been explored for their potential antimicrobial activities, indicating a method to create new classes of compounds for medical applications (S. N. Sampal et al., 2018).
Catalysis : Some studies have focused on the development of new catalysts using indazole derivatives. For example, a new copper-based metal-organic framework has been shown to be an efficient and recyclable catalyst for the enamination of β-ketoesters, highlighting its potential in facilitating various chemical reactions (Ying Zhao et al., 2013).
Antimicrobial and Biological Activity
- Antimicrobial Activity : Derivatives of this compound have been studied for their antimicrobial properties. For instance, certain synthesized derivatives have shown potent antimicrobial activity against a range of microorganisms, indicating their potential as metal-derived drugs (S. N. Sampal et al., 2018).
Environmental Applications
- Biotransformation : The study of biotransformation processes of related compounds under various anaerobic conditions can provide insights into the environmental fate of chemical pollutants. This is crucial for understanding how chemical compounds break down in the environment and potentially informing remediation strategies (V. Knight et al., 2003).
Material Science
- Metal-Organic Frameworks (MOFs) : Indazole derivatives have been utilized in the construction of MOFs, demonstrating the versatility of these compounds in developing materials with potential applications in gas storage, separation technologies, and catalysis (Ying Zhao et al., 2013).
Mechanism of Action
Target of Action
The primary targets of 3-(5-bromo-1H-indazol-1-yl)propanenitrile are likely to be kinases, given that indazole derivatives have been reported to inhibit various kinases . For instance, substituted-1H-indazoles have shown inhibitory activities on protein kinase B/Akt . The inhibition, regulation, and/or modulation of kinases such as CHK1, CHK2, and SGK play a role in the treatment of diseases such as cancer .
Mode of Action
The compound’s interaction with its targets involves binding to the active site of the kinase, thereby inhibiting its activity . This results in the disruption of the kinase’s role in cell signaling, which can lead to changes in cell proliferation, survival, and metabolism .
Biochemical Pathways
The affected pathways are likely to be those regulated by the targeted kinases. For instance, Akt regulates multiple cellular processes, including cell survival, growth, proliferation, angiogenesis, and metabolism . Therefore, inhibition of Akt by this compound could affect these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific kinases it inhibits. For instance, inhibition of Akt could lead to reduced cell survival and proliferation, potentially making this compound useful in cancer treatment .
Properties
IUPAC Name |
3-(5-bromoindazol-1-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-9-2-3-10-8(6-9)7-13-14(10)5-1-4-12/h2-3,6-7H,1,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAALLXLVUFYDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=NN2CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.